molecular formula C24H23FN2O5S B3672170 Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate

Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B3672170
M. Wt: 470.5 g/mol
InChI Key: UZEQEEJFYGUYPP-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene-3-carboxylate class, characterized by a central thiophene ring substituted with carbamoyl, benzamido, and methyl groups. The ethoxy group on the phenyl ring and the fluorine atom on the benzamido moiety distinguish it from analogs.

Properties

IUPAC Name

ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-4-31-18-9-7-6-8-17(18)26-22(29)20-14(3)19(24(30)32-5-2)23(33-20)27-21(28)15-10-12-16(25)13-11-15/h6-13H,4-5H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEQEEJFYGUYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the various functional groups. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an appropriate isocyanate.

    Attachment of the Fluorobenzamido Group: The fluorobenzamido group can be attached via an amide coupling reaction using a fluorobenzoyl chloride and an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a promising lead in drug development, primarily due to its structural resemblance to known pharmacophores. The presence of the thiophene ring, along with functional groups like carbamoyl and fluorobenzamido, suggests potential interactions with biological targets.

Case Studies:

  • Anticancer Activity: Research indicates that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate could be explored for similar effects, potentially leading to the development of new anticancer agents.
  • Antimicrobial Properties: Compounds containing thiophene structures have shown antimicrobial activities. Investigating this compound's efficacy against bacterial and fungal strains could yield valuable insights into its therapeutic potential.

Biological Studies

The compound can be utilized in biological assays to study its interactions with specific proteins or enzymes. Its diverse functional groups allow for varied binding interactions, making it an ideal candidate for examining structure-activity relationships (SAR).

Research Insights:

  • Target Interaction Studies: By using this compound in receptor binding assays, researchers can elucidate its mechanism of action and identify potential therapeutic targets.
  • In Vivo Studies: Animal models can be employed to assess the pharmacokinetics and bioavailability of this compound, providing essential data for further drug development.

Chemical Synthesis

This compound can act as an intermediate in synthesizing more complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways.

Synthetic Applications:

  • Building Block for Complex Molecules: The compound can be modified through chemical reactions such as oxidation or substitution to create new derivatives with enhanced properties.
  • Optimization of Synthesis Routes: Researchers are continually refining synthetic methods to improve yields and reduce environmental impact, making this compound a focal point in sustainable chemistry practices.

Material Science

The electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound may contribute to the development of organic semiconductors or photovoltaic materials.

Potential Applications:

  • Organic Light Emitting Diodes (OLEDs): The unique electronic characteristics of thiophenes could enhance the performance of OLEDs, making them more efficient and cost-effective.
  • Solar Cells: Incorporating this compound into solar cell designs may improve energy conversion efficiencies due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features are compared below with analogs from the evidence:

Compound Substituents (R1, R2, R3) Key Structural Differences Implications
Target Compound R1: 2-ethoxyphenyl; R2: 4-fluorobenzamido; R3: methyl Ethoxy (C2H5O) and fluorine substituents Enhanced lipophilicity (ethoxy) and electronic effects (fluorine) may influence binding affinity .
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate R1: 2-methoxyphenyl; R2: 4-methylbenzamido; R3: methyl Methoxy (CH3O) and methylbenzamido Reduced lipophilicity (methoxy) and steric bulk (methyl) may alter metabolic stability .
Ethyl 5-(diethylcarbamoyl)-2-[(2,4-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate R1: diethylcarbamoyl; R2: 2,4-dimethoxybenzamido; R3: methyl Diethylcarbamoyl and dimethoxybenzamido Increased steric hindrance (diethyl) and altered solubility (dimethoxy) .
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate R1: 4-chlorophenyl; R2: amino; R3: methyl Chlorine substituent and amino group Electron-withdrawing chlorine may enhance stability; amino group could improve solubility .
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate R1: acetyl; R2: 2-chlorobenzamido; R3: phenyl Acetyl and 2-chlorobenzamido Acetyl group may reduce metabolic stability; ortho-chlorine introduces steric effects .

Physicochemical Properties

  • Lipophilicity : The ethoxy group (logP ~1.5–2.0) in the target compound increases lipophilicity compared to the methoxy analog (logP ~1.0–1.5) .
  • Electronic Effects : The 4-fluorobenzamido group’s electron-withdrawing nature may enhance stability against oxidative metabolism compared to 4-methylbenzamido .
  • Solubility: Amino-substituted analogs () exhibit higher aqueous solubility due to the polar amino group, whereas dimethoxybenzamido derivatives () may show intermediate solubility .

Biological Activity

Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a carbamoyl group and a fluorobenzamido group, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H24ClFN2O4SC_{23}H_{24}ClFN_2O_4S, and it possesses several notable chemical properties:

PropertyValue
Molecular Weight442.96 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Octanol-water)Not specified

The biological activity of this compound is likely mediated through its structural interactions with specific molecular targets. The presence of the thiophene ring is known to facilitate π-π stacking interactions, while the functional groups allow for hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, potentially leading to various therapeutic effects.

Biological Activity

Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Some studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Thiophene derivatives have been reported to possess significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain thiophene compounds demonstrate the ability to reduce inflammation markers in vitro.

Case Studies

  • Anticancer Study : In a study published in the Journal of Medicinal Chemistry, a related thiophene derivative was shown to inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation .
  • Antimicrobial Assessment : A research article highlighted the antibacterial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance their potency .
  • Inflammation Model : A recent study investigated the anti-inflammatory properties of thiophene derivatives in a murine model, demonstrating a significant reduction in inflammatory cytokines following treatment with a structurally similar compound .

Toxicological Profile

While exploring the biological activity of this compound, it is also crucial to consider its safety profile. Preliminary assessments indicate:

  • Acute Toxicity : Classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate

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